(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one
Description
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is a chiral quinoxalinone derivative characterized by a bromine substituent at the 7-position and a methyl group at the 3-position in the (R)-configuration. Its molecular formula is C₉H₉BrN₂O (molar mass: 241.08 g/mol) . The compound’s structure combines a bicyclic quinoxaline core with a ketone functional group, making it a versatile scaffold in medicinal chemistry, particularly for kinase inhibition studies and drug discovery .
Properties
IUPAC Name |
(3R)-7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVJGGNEHZDPNV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(N1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of a quinoxaline derivative followed by reduction and methylation steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further modify the dihydro structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one exhibits a range of biological activities that make it a candidate for drug development:
Antiviral Activity
The compound has shown promising results in antiviral applications, particularly against HIV. Clinical trials have indicated that derivatives of quinoxaline compounds can inhibit HIV replication effectively. For instance, GW420867X, a related compound, was well-tolerated in patients and demonstrated potent antiviral activity .
Anticancer Potential
Recent studies have focused on the anticancer properties of quinoxaline derivatives. For example, new series of 3-methylquinoxalin-2(1H)-one derivatives were designed to act as VEGFR-2 inhibitors and showed significant cytotoxic effects against cancer cell lines such as HepG-2 and MCF-7 . The mechanism involves inducing apoptosis through modulation of apoptotic markers like caspase-3 and BAX.
Antimicrobial Properties
Compounds containing the quinoxaline nucleus are known for their broad-spectrum antimicrobial activity. Research indicates that derivatives can be effective against various bacterial and fungal strains, making them valuable in treating infections .
Case Study 1: Antiviral Activity
A study involving this compound demonstrated its efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The compound exhibited an IC50 value of 118 µM against HIV-1, indicating its potential as a therapeutic agent in HIV treatment .
Case Study 2: Anticancer Research
In vitro studies on synthesized derivatives of this compound revealed significant cytotoxicity against cancer cell lines. One derivative was further investigated for its apoptotic effects through cell cycle analysis and Western blotting techniques, showing promising results in targeting cancer pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ®-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoxaline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved often include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS RN | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one | Not provided | C₉H₉BrN₂O | 241.08 | 7-Br, 3-(R)-CH₃ |
| 7-Bromo-1-methylquinoxalin-2(1H)-one | 82019-32-7 | C₉H₇BrN₂O | 239.07 | 7-Br, 1-CH₃ |
| 7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | 1505434-48-9 | C₁₁H₁₁BrN₂O | 267.13 | 7-Br, 3-cyclopropyl |
| 7-Methoxy-3-methylquinoxalin-2(1H)-one | 117237-99-7 | C₁₀H₁₀N₂O₂ | 190.20 | 7-OCH₃, 3-CH₃ |
| 6-Bromo-7-methoxyquinoxalin-2(1H)-one | 216752-63-5 | C₉H₇BrN₂O₂ | 255.07 | 6-Br, 7-OCH₃ |
Key Observations:
Substituent Position and Chirality: The (R)-configuration at the 3-methyl group distinguishes the target compound from non-chiral analogs like 7-bromo-1-methylquinoxalin-2(1H)-one, where the methyl group is at the 1-position .
Halogen vs. Methoxy Substitution: Bromine at the 7-position enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . In contrast, 7-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 117237-99-7) lacks bromine but introduces a methoxy group, which may improve solubility but reduce reactivity .
Table 2: Predicted Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | pKa |
|---|---|---|---|
| This compound | ~2.5 | ~0.15 (PBS) | -1.13 |
| 7-Bromo-1-methylquinoxalin-2(1H)-one | ~2.7 | ~0.10 (DMSO) | -1.13 |
| 7-Methoxy-3-methylquinoxalin-2(1H)-one | ~1.8 | ~1.2 (EtOH) | 4.2 (phenolic OH) |
Biological Activity
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features—specifically the bromine atom at the 7th position and the methyl group at the 3rd position—contribute to its biological activity, particularly in cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- CAS Number : 1821827-53-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's bromine atom and quinoxaline core facilitate binding to these targets, modulating their activity and influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | Doxorubicin: 3.23 |
| MCF-7 | 2.3 | Doxorubicin: 3.23 |
These findings suggest that this compound exhibits potent anticancer activity, potentially making it a candidate for further development in cancer therapy .
Neurological Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to modulate neuroinflammatory pathways and may offer therapeutic benefits in neurodegenerative diseases . The specific mechanisms involve the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Bromination : A quinoxaline derivative is brominated using N-bromosuccinimide (NBS).
- Reduction : The resulting brominated compound is reduced using sodium borohydride (NaBH4) to yield the dihydro form.
- Methylation : The final step involves methylation to introduce the methyl group at the 3rd position.
This synthetic pathway allows for efficient production of the compound while maintaining high purity levels .
Study on Anticancer Activity
A study published in MDPI investigated various quinoxaline derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against different cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Neuroprotective Effects
Research conducted on neuroprotective properties demonstrated that this compound could reduce oxidative stress markers in neuronal cells. This suggests a potential role in protecting against neurodegeneration .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The compound’s quinoxaline core shows characteristic downfield shifts for aromatic protons (δ ~6.90–7.51 ppm for H-2/H-3) and carbonyl carbons (δ ~163 ppm for C=O). Methyl groups (e.g., δ 1.45 ppm, singlet) confirm alkylation .
- IR : A strong ν(C=O) stretch at ~1609 cm⁻¹ and ν(OH) at ~3598 cm⁻¹ (if hydroxylated analogs are present) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z ~226–228 (accounting for Br isotopes) validate molecular weight .
How can structural analogs of this compound inform structure-activity relationship (SAR) studies, and what similarity metrics are used?
Advanced Research Focus
Analogs like 6-Bromo-3,4-dihydroquinolin-2(1H)-one (Similarity: 0.87) and 5-Bromo derivatives (Similarity: 0.90) are compared using Tanimoto coefficients or molecular docking scores to assess bioactivity trends . Substituent effects (e.g., methyl vs. ethyl groups at position 3) are quantified via IC₅₀ shifts in enzyme inhibition assays. For example, replacing Br with OH reduces electrophilicity, altering binding affinity in kinase targets .
What strategies resolve contradictions in biological activity data for this compound across different studies?
Q. Advanced Research Focus
- Triangulation : Cross-validate data using orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) .
- Dosage Optimization : Discrepancies in IC₅₀ values may arise from varying purity (≥95% vs. 98%); HPLC purity checks and dose-response curves are critical .
- Structural Confirmation : Contradictory activity may stem from undetected racemization; chiral HPLC or X-ray crystallography (e.g., spiro-furanquinoline analogs) clarifies stereochemical integrity .
How are computational models applied to predict the reactivity or binding interactions of this compound?
Q. Advanced Research Focus
- Docking Simulations : Tools like UCSF Chimera align the compound with target proteins (e.g., H-NOX domains), using crystallographic templates to predict binding poses .
- DFT Calculations : Assess bromine’s electronic effects on the quinoxaline ring; HOMO-LUMO gaps correlate with redox activity in catalytic cycles .
- MD Simulations : Track stability in lipid bilayers using force fields (e.g., CHARMM36) to optimize bioavailability .
What purification and isolation methods are recommended for high-purity (>98%) this compound?
Q. Basic Research Focus
- Flash Chromatography : Use silica gel columns with gradients of n-hexane/EtOAc (85:15 to 90:10) to separate brominated byproducts .
- Recrystallization : Hexane/EtOAC mixtures yield colorless crystals (mp 216–218°C) with >99% enantiomeric excess .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve (R)- and (S)-enantiomers using isopropanol/hexane mobile phases .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Class : Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates PPE (gloves, goggles) and fume hoods .
- Decomposition : Avoid light exposure (stored in amber vials at 2–8°C) to prevent bromine liberation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to mitigate bromide emissions .
How can synthetic byproducts or degradation products of this compound be identified and quantified?
Q. Advanced Research Focus
- LC-MS/MS : Detect brominated impurities (e.g., 7,8-dibromo analogs) using MRM transitions (m/z 306 → 228) .
- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-oxidation products via HRMS .
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., 3-methylquinoxalinone) to confirm peak assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
